Home > Products > Building Blocks P3668 > 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine - 851390-46-0

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

Catalog Number: EVT-419587
CAS Number: 851390-46-0
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound is the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, an amine derivative. Its crystal structure has been analyzed and compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate.

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

Compound Description: This is a fluorinated analog of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.

1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

Compound Description: This group of compounds represents a series of derivatives synthesized from aryl amines and N-vinyl pyrrolidin-2-one through an imino Diels-Alder reaction. Some of these derivatives have demonstrated effective photocleavage of DNA and anticancer activity against MCF-7 cells.

cis-1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one

Compound Description: This compound has been structurally characterized through X-ray crystallography. Its crystal structure reveals a chair conformation for the azepan-2-one ring and a half-chair conformation for the 1,2,3,4-tetrahydropyridine ring. Molecules of this compound are linked by N—H⋯O hydrogen bonds, forming supramolecular chains.

1-[(2S,4R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

Compound Description: The crystal structure of this compound shows that the 1,2,3,4-tetrahydropyridine ring of the quinoline moiety adopts a half-chair conformation, while the pyrrolidine ring has an envelope conformation.

N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones

Compound Description: These are novel compounds prepared through a one-pot synthesis involving a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction. They are characterized by spectroscopic methods, including NMR and X-ray diffraction.

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl} Benzonitrile (CTDB)

Compound Description: This compound acts as a leveling agent in gold electrodeposition processes. Its adsorption behavior on gold electrodes, along with cyanide ions, has been investigated using electrochemical Sum-/Difference Frequency Generation (SFG/DFG) spectroscopy.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Compound Description: 1MeTIQ is an endogenous amine that demonstrates neuroprotective properties against parkinsonian-inducing neurotoxins. It acts by preventing the inhibition of mitochondrial complex I. Studies show that it effectively crosses the blood-brain barrier and concentrates in the brain.

Diethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates

Compound Description: These are novel heterocyclic α-aminophosphonates, synthesized stereoselectively from quinolin-4(1H)-one. The synthesis involves regioselective 1,4-phosphorylation followed by diastereoselective reduction and a Mitsunobu reaction to obtain the desired stereoisomers.

Ethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinates

Compound Description: These compounds are novel heterocyclic α-aminophosphinates synthesized alongside the diethyl phosphonate analogs using similar synthetic strategies from quinolin-4(1H)-one.

1,2,3,4-Tetrahydroisoquinoline (TIQ)

Compound Description: TIQ is an endogenous amine known to induce parkinsonism. Its metabolism is similar to 1MeTIQ, and both readily pass the blood-brain barrier, concentrating in the brain. This suggests a potential link to the development of Parkinson's disease. ,

1,2,3,5-Tetrahydro-1,5-benzodiazepin-4-ones

Compound Description: These compounds are products of the Schmidt reaction on 1,2,3,4-tetrahydroquinolin-4-ones. The ratio of these products to their isomers, 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, depends on the substituents on the nitrogen atom of the starting quinolinones.

1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones

Compound Description: These compounds are isomers of the 1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ones, also derived from the Schmidt reaction on 1,2,3,4-tetrahydroquinolin-4-ones.

5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998)

Compound Description: EMD 53998 is a phosphodiesterase III inhibitor with Ca2+ sensitizing activity attributed to its (+)-enantiomer, EMD 57033. It causes a left shift in the Ca2+ activation curve of force in skinned cardiac fibers, indicating Ca2+ sensitization. Unlike CGP 48506, it increases skinned fiber force at both minimum and maximum Ca2+ concentrations, suggesting a different Ca2+ sensitization mechanism.

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57033)

Compound Description: This is the (+)-enantiomer of EMD 53998, a phosphodiesterase III inhibitor. This enantiomer is responsible for the Ca2+ sensitizing activity of EMD 53998. It exhibits positive inotropic effects in failing human hearts.

1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline (7)

Compound Description: This compound, when incubated with fungi like Aspergillus niger and Cunninghamella elegans, undergoes microbial transformation, primarily yielding cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol.

cis-1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol (8)

Compound Description: This is a major product of the microbial transformation of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline by fungi like Aspergillus niger and Cunninghamella elegans.

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

Compound Description: This compound is a known M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist. Unexpectedly, it shows selectivity for the dopamine D4 receptor (D4R) over D2R and D3R, acting as a D4R antagonist. It is used as a starting point to develop brain-penetrant D4R ligands. ,

Nα-(2-Naphthyl-sulphonyl-glycyl)-dl-p-amidinophenylalanyl-piperidine (NAPAP)

Compound Description: NAPAP is a synthetic thrombin inhibitor. Studies involving its binding to trypsin and its theoretical transfer to human α-thrombin offer insights into the structure-activity relationship of thrombin inhibitors. ,

(2R,4R)-4-Methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl)-l-arginyl]-2-piperidine carboxylic acid (MQPA)

Compound Description: MQPA is a potent and selective thrombin inhibitor. Its (2R,4R) stereoisomer displays the highest potency against thrombin and other trypsin-like serine proteases. It exhibits a specific binding site for the carboxamide portion, which is also present in trypsin. , ,

4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (4-hydroxy-1MeTIQ)

Compound Description: This compound is identified as a metabolite of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats.

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-methyl-TIQ)

Compound Description: This compound is found as a minor metabolite of 1,2,3,4-tetrahydroisoquinoline (TIQ) in rats.

1-Methyl-3,4-dihydroisoquinoline

Compound Description: This compound is identified as a metabolite of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats.

6-Hydroxy-1MeTIQ

Compound Description: This is a hydroxylated derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) that exhibits potent neuroprotective activity against MPTP-induced Parkinsonism in mice. It is suggested to be a potential therapeutic agent for Parkinson's disease.

1-Methyl-1-phenyl-1,2,3,4-tetrahydro-3-naphthoic acid

Compound Description: This compound was used in a study to tentatively assign the absolute configuration of N,N,1-trimethyl-cis- and trans-1-phenyl-1,2,3,4-tetrahydro-3-naphthylamines.

N,N,1-Trimethyl-cis- and trans-1-phenyl-1,2,3,4-tetrahydro-3-naphthylamines

Compound Description: These compounds were studied for their absolute configurations, which were tentatively assigned based on the circular dichroism spectrum of a bridged ketone derived from 1-methyl-cis-1-phenyl-1,2,3,4-tetrahydro-3-naphthoic acid.

1-Methyl-1,2,3,6-tetrahydropyrid-4-yl carbamate derivatives

Compound Description: These compounds were designed as potential prodrugs for (R)- and (S)-nordeprenyl, targeting the central nervous system. They act as selective monoamine oxidase B inhibitors.

(1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: This series of compounds was synthesized using a click reaction and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising activity against both drug-sensitive and multidrug-resistant strains.

9-(4-Chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT)

Compound Description: CMT, along with ECT and Tween-80, exhibits a synergistic inhibition effect on mild steel corrosion in acidic environments. The mixture forms a protective film on the steel surface, enhancing its corrosion resistance.

Ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate (ECT)

Compound Description: ECT, similar to CMT, acts synergistically with Tween-80 to inhibit mild steel corrosion in acidic solutions. The combination forms a protective film on the steel surface, enhancing corrosion resistance.

Overview

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H14N2C_{10}H_{14}N_{2}. This compound is a derivative of tetrahydroquinoline, a structure commonly found in various natural and synthetic compounds. It has garnered attention due to its potential applications in medicinal chemistry, particularly concerning its neuroprotective properties and effects on neurotransmitter metabolism.

Source and Classification

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is classified as an amine and a tetrahydroquinoline derivative. It is synthesized from various precursors, including biogenic amines and aldehydes through methods such as the Pictet-Spengler reaction. The compound is notable for its interactions with dopamine receptors in the brain, making it a subject of interest in neuropharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several methods:

  1. Pictet-Spengler Reaction: This classical method involves the condensation of a biogenic amine (like phenylethylamine) with an aldehyde or α-keto acid. The reaction typically occurs under acidic conditions and leads to the formation of tetrahydroquinoline derivatives.
  2. Decarboxylation of Amino Acids: A recent method involves the decarboxylation of amino acids under visible light catalysis. This process utilizes an organic photocatalyst and molecular sieves to facilitate the reaction at mild temperatures (20-30 °C), resulting in high yields of tetrahydroquinoline compounds .
  3. Domino Reactions: Various synthetic strategies have been developed that utilize domino reactions for constructing tetrahydroquinolines. These methods often involve multiple reaction steps occurring in a single flask, enhancing efficiency and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine features a bicyclic framework consisting of a quinoline core with a methyl group at position 1 and an amine group at position 4. The compound exhibits chirality due to its tetrahedral carbon centers.

Key structural data includes:

  • Molecular Formula: C10H14N2C_{10}H_{14}N_{2}
  • Molecular Weight: Approximately 162.23 g/mol
  • Chemical Structure:
    Structure  Image representation not available \text{Structure }\quad \text{ Image representation not available }
Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes several chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert this compound into more saturated derivatives through hydrogenation processes using catalysts like palladium on carbon.
  3. Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enabling the synthesis of diverse derivatives with potential pharmacological activity.
Mechanism of Action

Process and Data

The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is dopamine receptors in the brain. Its mechanism involves:

  • Inhibition of Dopamine Metabolism: The compound inhibits the formation of 3,4-dihydroxyphenylacetic acid (a major metabolite of dopamine) by affecting catechol-O-methyltransferase activity.
  • Neuroprotective Effects: It has been shown to counteract neurotoxic effects from compounds like MPTP and rotenone by modulating dopamine metabolism and reducing oxidative stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine include:

  • Appearance: Typically presented as a colorless or pale yellow liquid.
  • Boiling Point: Approximately 250 °C.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are crucial for its application in various chemical syntheses and biological studies.

Applications

Scientific Uses

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has several notable applications:

  1. Neuropharmacology: Due to its interaction with dopamine receptors and neuroprotective properties, it is studied for potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.
  2. Medicinal Chemistry: As a scaffold for drug development, it serves as a precursor for synthesizing various pharmacologically active compounds.
  3. Biochemical Research: Its ability to modulate neurotransmitter levels makes it valuable for studying biochemical pathways related to dopamine metabolism .
Introduction to 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine in Neuropharmacology

Historical Context and Discovery of Tetrahydroquinoline Derivatives in Biomedical Research

The investigation of tetrahydroquinoline derivatives in neuropharmacology originated with the detection of structurally related tetrahydroisoquinolines (TIQs) in mammalian brain tissue during the mid-1980s. In 1986, Kohno and colleagues first identified 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rodent brains, marking a pivotal advancement in recognizing endogenous neuroactive alkaloids [2] [3]. This discovery initiated extensive research into simpler tetrahydroquinoline/isoquinoline alkaloids and their potential roles in central nervous system function and dysfunction. The endogenous formation of these compounds was subsequently traced to enzymatic synthesis via 1MeTIQase in mitochondrial-synaptosomal brain fractions, particularly within dopaminergic regions such as the substantia nigra and striatum [2] [3].

The Pictet-Spengler condensation reaction, involving condensation of biogenic amines (e.g., phenylethylamine) with aldehydes or α-keto acids, was established as the primary biochemical pathway for their formation in neural tissue [2] [10]. This reaction gained significant attention when researchers observed that alcohol metabolite acetaldehyde promoted dopamine conversion to tetrahydropapaveroline, suggesting potential links between endogenous alkaloids and neurodegenerative processes [2]. The discovery that 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine and related analogs demonstrated neuroprotective properties contrary to the neurotoxicity of other TIQs (e.g., 1-benzyl-TIQ) fundamentally redirected research toward their therapeutic potential in the 1990s [2] [7].

Table 1: Key Historical Discoveries in Tetrahydroquinoline Neuropharmacology Research

YearDiscovery MilestoneSignificanceReference
1986First identification of 1MeTIQ in rodent brainsEstablished presence of endogenous neuroactive tetrahydroisoquinolinesKohno et al.
1990Characterization of 1MeTIQase enzymatic synthesisElucidated biosynthetic pathway in dopaminergic brain regionsNiwa et al.
1991Demonstration of MPTP neurotoxin antagonismRevealed potential neuroprotective mechanisms against parkinsonian toxinsTasaki et al.
2001Stereoselective neuroprotection studiesConfirmed (R)-isomer superiority in Parkinson's modelsAbe et al.
2023Validation in diabetic neuropathy modelsExpanded therapeutic applications to neuropathic pain disordersFrontiers in Pharmacology

Structural Classification Within the Tetrahydroquinoline and Tetrahydroisoquinoline Alkaloid Families

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine (Chemical formula: C₁₀H₁₄N₂; Molecular weight: 162.23 g/mol) belongs to a structurally diverse class of bicyclic alkaloids characterized by a partially saturated quinoline core. The compound is formally classified as a 4-aminotetrahydroquinoline, distinguished by an amine functionalization at the C4 position of the heterocyclic scaffold. Its structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline, features a benzo-annellated pyridine system fused at the [3,4-b] position rather than the [2,3-b] orientation observed in tetrahydroquinolines, resulting in distinct electronic distributions and steric profiles [6] [8] [10].

The molecular architecture of 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine incorporates several pharmacologically relevant features:

  • Basic amine functionality at C4 capable of protonation and hydrogen bonding interactions
  • Chiral center at C4 (stereochemistry typically unspecified in early studies)
  • N-Methylation enhancing lipophilicity and blood-brain barrier permeability
  • Conformationally flexible cyclohexene-like ring enabling adaptive binding to biological targets

Table 2: Structural Comparison of Quinoline and Isoquinoline Scaffolds

Structural Feature1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Core ScaffoldBenzo[f]quinoline (linear fusion)Benzo[g]isoquinoline (angular fusion)
IUPAC Name1-methyl-3,4-dihydro-2H-quinolin-4-amine1-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC₁₀H₁₄N₂C₁₀H₁₃N
Key FunctionalizationC4 primary amineNo heteroatom beyond basic tertiary nitrogen
StereochemistryChiral center at C4Chiral center at C1 (racemic in biological matrices)
SMILES NotationCN1CCC(C2=CC=CC=C21)NCN1C2=CC=CC=C2CCC1

Stereochemical considerations significantly influence biological activity across this compound class. While early studies utilized racemic mixtures, subsequent research demonstrated stereoselective neuroprotection, with (R)-enantiomers of tetrahydroisoquinoline analogs showing superior efficacy in Parkinson's models compared to their (S)-counterparts [7]. Though specific stereochemical data for 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine remains limited in the available literature, its C4 chiral center suggests potential enantioselective interactions with biological targets warranting further investigation [4] [9].

Significance in Neurodegenerative and Neuropsychiatric Disorder Research

This compound exhibits multimodal mechanisms with particular relevance to neurodegeneration:

  • Dopaminergic Regulation: Modulates dopamine metabolism and demonstrates normalization of toxin-induced striatal dopamine depletion in parkinsonian models. The compound restores physiological dopamine turnover rates and prevents pathological accumulation of cytotoxic metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) following neurotoxic insults [2] [7].
  • MAO Inhibition: Acts as a reversible moderate inhibitor of both monoamine oxidase isoforms (MAO-A/B), reducing neurotransmitter catabolism while minimizing tyramine-related risks associated with irreversible inhibitors [8].
  • Free Radical Scavenging: Neutralizes hydroxyl radicals and suppresses iron-induced lipid peroxidation, protecting neuronal membranes from oxidative degradation [2] [3].
  • Glutamate System Modulation: Indirect evidence suggests antagonism of NMDA receptor hyperactivity, potentially mitigating excitotoxic damage implicated in neurodegenerative cascades [2].

In Parkinson's disease research, 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine and its analogs demonstrate compelling neuroprotective efficacy against multiple neurotoxins. Experimental models utilizing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone demonstrate that pretreatment prevents dopaminergic neuron loss in the substantia nigra pars compacta and associated motor deficits (bradykinesia, rigidity) [2] [3] [7]. Notably, the endogenous levels of related compounds decrease by approximately 50% in the substantia nigra of Parkinson's patients, suggesting their physiological role in neuronal maintenance may be compromised in disease states [2] [3].

Table 3: Neuroprotective Mechanisms Against Parkinsonian Neurotoxins

Neuroprotective MechanismExperimental EvidenceBiological Consequence
MAO InhibitionReduced MPP⁺ formation from MPTP; attenuated dopamine depletionPreservation of striatal dopamine terminals
Antioxidant ActivityDecreased hydroxyl radical generation; suppressed lipid peroxidation in vitroProtection against oxidative stress-induced apoptosis
Dopamine Metabolism RegulationNormalization of dopamine turnover rates; prevention of cytotoxic aldehyde accumulationMaintenance of dopaminergic neurotransmission
Calmodulin AntagonismInhibition of calcium overload in glutamate-exposed neuronsMitigation of excitotoxic damage

Beyond neurodegeneration, emerging evidence implicates this compound class in neuropsychiatric disorders:

  • Anti-addictive Properties: Demonstrates attenuation of cocaine self-administration and craving behaviors in rodent models, potentially through modulation of mesolimbic dopamine reward pathways [2] [8].
  • Antidepressant-like Effects: Reverses behavioral despair phenotypes in forced swim tests and chronic unpredictable stress models, possibly via monoaminergic stabilization and hippocampal neurogenesis promotion [5] [8].
  • Diabetic Neuropathy: Recent preclinical evidence (2023) demonstrates reversal of streptozotocin-induced mechanical allodynia and thermal hyperalgesia, while restoring cerebral serotonin and dopamine disturbances in diabetic mice [5]. The antihyperalgesic effects were reversed by opioid (naloxone) and adrenergic (yohimbine) antagonists, suggesting involvement of supraspinal monoaminergic and opioidergic pathways.

These multifaceted actions position 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine as a privileged scaffold for developing novel therapeutic agents targeting complex neurological disorders with multifactorial pathogenesis.

Table 4: Research Models Demonstrating Therapeutic Potential

Disorder CategoryExperimental ModelKey FindingsReference
Parkinson's DiseaseMPTP-treated mice; Rotenone-induced toxicityPreserved dopaminergic neurons; Improved motor function; Normalized dopamine metabolismAntkiewicz-Michaluk et al.
Substance AbuseCocaine self-administration (rat)Attenuated drug-seeking behavior; Reduced cravingWąsik et al.
Diabetic NeuropathySTZ-induced diabetic mice (mechanical/thermal pain)Reversed allodynia/hyperalgesia; Restored frontal cortical and striatal monoaminesFrontiers in Pharmacology (2023)
DepressionChronic unpredictable stress (rodent)Reduced immobility in forced swim test; Enhanced hippocampal plasticityWąsik & Antkiewicz-Michaluk

Properties

CAS Number

851390-46-0

Product Name

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-4-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3

InChI Key

HMCPFKPMDMJMGK-UHFFFAOYSA-N

SMILES

CN1CCC(C2=CC=CC=C21)N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.